molecular formula C18H22N2O3S B4623879 N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4623879
M. Wt: 346.4 g/mol
InChI Key: HEZZNGDPSKIWJS-UHFFFAOYSA-N
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Description

N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as BSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BSA is a small molecule that belongs to the class of sulfonamide compounds. It has a molecular weight of 401.55 g/mol and a chemical formula of C20H27N2O3S.

Scientific Research Applications

Plant Protection and Stress Resistance

  • Mefluidide Protection in Crop Plants: Mefluidide, a compound with structural similarities, has been shown to protect chilling-sensitive plants like cucumber and corn from chilling injury. It functions as a powerful tool for studying the protection mechanisms from temperature stress in plants (Tseng & Li, 1984).

Chemical Synthesis and Drug Development

  • Chemoselective Acetylation for Antimalarial Drugs: N-(2-Hydroxyphenyl)acetamide serves as an intermediate for synthesizing antimalarial drugs, showcasing the role of similar acetamide derivatives in drug development through chemoselective acetylation (Magadum & Yadav, 2018).

Antithrombotic and Antimicrobial Applications

  • Novel Thrombin Inhibitors: Compounds like SSR182289A, which share functional groups with the target molecule, exhibit potent antithrombotic properties in animal models, highlighting potential applications in preventing thrombosis (Lorrain et al., 2003).
  • Antimicrobial Heterocyclic Compounds: Research into N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives demonstrates their promise as antimicrobial agents, indicating the relevance of similar sulfonamide moieties in combating microbial infections (Darwish et al., 2014).

Immunomodulation and Cancer Therapy

  • Synthetic Compounds in Immunomodulation: N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide and its derivatives have been explored for their ability to modify lymphoid cell reactivity in the context of tumor growth, indicating potential applications in cancer immunotherapy (Wang et al., 2004).

Structural and Thermal Analysis

  • Sulfanilamide Derivatives: Investigations into N-substituted sulfanilamide derivatives for their crystal structures, thermal properties, and antibacterial activities shed light on the structural and functional versatility of acetamide derivatives (Lahtinen et al., 2014).

properties

IUPAC Name

N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-11-18(12-6-15)24(22,23)20-17-9-7-16(8-10-17)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZZNGDPSKIWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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